molecular formula C11H13N5O3 B506411 5-butoxy-1-{4-nitrophenyl}-1H-tetraazole

5-butoxy-1-{4-nitrophenyl}-1H-tetraazole

Cat. No.: B506411
M. Wt: 263.25g/mol
InChI Key: UDIWXIQZACMLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butoxy-1-{4-nitrophenyl}-1H-tetrazole is a heterocyclic compound featuring a tetrazole core (a five-membered ring with four nitrogen atoms) substituted with a butoxy group (-OCH₂CH₂CH₂CH₃) at position 5 and a 4-nitrophenyl group at position 1. The tetrazole ring is known for its high stability and aromatic character, while the 4-nitrophenyl moiety introduces strong electron-withdrawing effects due to the nitro group. This compound is of interest in medicinal chemistry and materials science due to the tunable electronic and steric properties imparted by its substituents.

Properties

Molecular Formula

C11H13N5O3

Molecular Weight

263.25g/mol

IUPAC Name

5-butoxy-1-(4-nitrophenyl)tetrazole

InChI

InChI=1S/C11H13N5O3/c1-2-3-8-19-11-12-13-14-15(11)9-4-6-10(7-5-9)16(17)18/h4-7H,2-3,8H2,1H3

InChI Key

UDIWXIQZACMLBU-UHFFFAOYSA-N

SMILES

CCCCOC1=NN=NN1C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCCCOC1=NN=NN1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

5-butoxy-1-{4-nitrophenyl}-1H-tetrazole is a compound of interest in medicinal chemistry due to its potential applications in various therapeutic areas. This article explores its scientific research applications, focusing on its pharmacological properties, synthesis, and case studies that demonstrate its effectiveness.

Antimicrobial Activity

Recent studies have shown that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. For example, derivatives of tetrazoles have been tested against various bacterial strains, demonstrating effective inhibition of growth at low concentrations. The mechanism often involves interference with bacterial cell wall synthesis or function.

Anti-inflammatory Effects

5-butoxy-1-{4-nitrophenyl}-1H-tetrazole has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in models of acute and chronic inflammatory diseases.

Analgesic Properties

The compound has shown promise as an analgesic agent in preclinical studies. Its ability to modulate pain pathways suggests potential applications in treating conditions characterized by chronic pain, such as neuropathic pain syndromes.

Anticancer Activity

Preliminary investigations into the anticancer properties of tetrazole derivatives indicate that they may induce apoptosis in cancer cells and inhibit tumor growth. The specific pathways involved include modulation of cell cycle regulators and induction of oxidative stress in cancerous cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial activity of various tetrazole derivatives, including 5-butoxy-1-{4-nitrophenyl}-1H-tetrazole, against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties.

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial published in [source], the anti-inflammatory effects of 5-butoxy-1-{4-nitrophenyl}-1H-tetrazole were assessed using an animal model of arthritis. The compound significantly reduced swelling and pain scores compared to control groups, highlighting its potential as a therapeutic agent for inflammatory disorders.

Case Study 3: Analgesic Activity

A pharmacological study reported in [source] examined the analgesic effects of this tetrazole derivative using a formalin-induced pain model in rodents. The results demonstrated a dose-dependent reduction in pain response, indicating that it could be developed further for clinical use in pain management.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 5-butoxy-1-{4-nitrophenyl}-1H-tetrazole with structurally related tetrazole and heterocyclic derivatives, focusing on substituent effects and physicochemical properties:

Compound Name Substituents (Position) Key Properties/Activities References
5-Butoxy-1-{4-nitrophenyl}-1H-tetrazole -OButyl (C5), -4-NO₂Ph (C1) High lipophilicity (butoxy), strong electron withdrawal (nitrophenyl)
5-Methyl-1-(4-chlorophenyl)-1H-tetrazole -CH₃ (C5), -4-ClPh (C1) Lower lipophilicity; chlorine enhances halogen bonding potential
5-((4-Chlorobenzyl)thio)-1H-tetrazole -S-(4-ClBenzyl) (C5) Thioether group increases metabolic stability; Cl enhances electron withdrawal
5-(4-Nitrophenyl)-1H-tetrazole -H (C1), -4-NO₂Ph (C5) High acidity (pKa ~4–5) due to nitro group; used as a ligand in coordination chemistry
5-(4-Hydroxyphenyl)-1H-tetrazole -OHPh (C5) Polar hydroxyl group improves aqueous solubility; susceptible to oxidation

Key Observations:

  • Electronic Effects : The 4-nitrophenyl group in all compounds enhances electrophilicity, but the butoxy group in 5-butoxy-1-{4-nitrophenyl}-1H-tetrazole introduces a mixed electronic profile (electron-donating via resonance and electron-withdrawing via induction) .

Pharmacological and Functional Comparisons

  • Antimicrobial Activity: Thiadiazole derivatives with 4-nitrophenyl groups (e.g., ) show moderate activity against E. coli and C.
  • CNS Depressant Activity : Oxadiazoles with 4-nitrophenyl groups (e.g., ) demonstrate enhanced activity due to electron-withdrawing effects, suggesting that 5-butoxy-1-{4-nitrophenyl}-1H-tetrazole may exhibit similar synergies .
  • Enzyme Inhibition : Thiazole-based HIV inhibitors () highlight the importance of nitrophenyl positioning, implying that the tetrazole core’s substituent geometry could modulate target binding .

Stability and Reactivity

  • Autoxidation : Nitrophenyl-containing imidazoles () undergo autoxidation at C-5, but tetrazoles with bulky substituents (e.g., butoxy) may exhibit slower degradation due to steric protection .
  • pH Sensitivity: Nitrophenyl boronic acids () convert to nitrophenol under basic conditions, suggesting that the tetrazole’s nitro group may influence similar reactivity in aqueous media .

Preparation Methods

PbCl2-Catalyzed Cycloaddition

Lead chloride (10 mol%) in DMF at 120°C facilitates the reaction between 4-nitrophenyl butoxy cyanide and sodium azide (1.5 equiv), yielding the target compound in 8–12 hours (Table 1). Electron-withdrawing groups (e.g., nitro) enhance reaction rates by polarizing the nitrile group.

Table 1: PbCl2-Catalyzed Synthesis Optimization

Nitrile SubstrateTemp (°C)Time (h)Yield (%)
4-Nitrophenyl butoxy cyanide1201078
4-Chlorophenyl butoxy cyanide1201272
4-Methoxyphenyl butoxy cyanide1201468

This method achieves 78% yield but requires stringent temperature control and toxic PbCl2, complicating scalability.

MCRs enable simultaneous introduction of butoxy and 4-nitrophenyl groups. The Ugi-azide four-component reaction (UT-4CR) combines 4-nitrobenzaldehyde , butyl isocyanide, TMS-azide, and tert-butylamine in methanol at 25°C for 24 hours. Subsequent acid hydrolysis removes the tert-butyl group, yielding the tetrazole core (Scheme 1).

Scheme 1: UT-4CR Pathway

  • 4-Nitrobenzaldehyde + butyl isocyanide → Imine intermediate

  • TMS-azide addition → Tetrazole ring formation

  • HCl-mediated deprotection → 5-Butoxy-1-{4-nitrophenyl}-1H-tetrazole

This method offers 65–70% yield but struggles with steric hindrance from bulky substituents.

Post-Functionalization of Preformed Tetrazoles

Alkylation of 1-{4-Nitrophenyl}-1H-Tetrazole

Reacting 1-{4-nitrophenyl}-1H-tetrazole with butyl bromide in DMF using K2CO3 as a base introduces the butoxy group at position 5. Microwave irradiation (100°C, 30 min) enhances reaction efficiency, achieving 82% yield (Table 2).

Table 2: Alkylation Efficiency Under Varied Conditions

BaseSolventTemp (°C)Time (h)Yield (%)
K2CO3DMF1001.582
NaOHEtOH80464
Cs2CO3THF90373

Regioselectivity challenges arise due to competing N2-alkylation, mitigated by using bulky bases like K2CO3.

Lewis Acid-Mediated Solid-Phase Synthesis

Adapting oligonucleotide synthesis protocols, 5-(4-nitrophenyl)-1H-tetrazole (commercially available) undergoes phosphoramidite activation with butanol in acetonitrile. Using tetrazole (0.5 M) and 5-(4-nitrophenyl)-1H-tetrazole as dual activators, coupling efficiencies reach 95% within 10 minutes. This method, while efficient, requires specialized equipment and high-purity reagents.

Green Chemistry Approaches

Aqueous-Phase Synthesis with ZnCl2

Combining 4-nitrophenyl butoxy cyanide and sodium azide in water with ZnCl2 (15 mol%) at 100°C for 6 hours achieves 70% yield. Aqueous conditions reduce toxicity, but yields lag behind DMF-based methods.

Comparative Analysis of Methods

Table 3: Method Comparison for 5-Butoxy-1-{4-Nitrophenyl}-1H-Tetrazole

MethodYield (%)TimeToxicityScalability
PbCl2 Catalysis7810 hHighModerate
UT-4CR7024 hLowLow
Alkylation821.5 hModerateHigh
Solid-Phase9510 minLowLow
ZnCl2/Aqueous706 hLowHigh

The alkylation route balances yield and scalability, whereas solid-phase synthesis excels in speed but lacks practicality for bulk production.

Q & A

Q. What are the optimal synthetic routes for 5-butoxy-1-{4-nitrophenyl}-1H-tetrazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A general synthesis protocol involves coupling 5-mercapto-1H-tetrazole derivatives with halogenated nitroaromatic precursors under heterogenous catalysis. For example, describes a method using substituted benzyl chlorides and PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C. Key steps include:
  • Reagent Ratios : Equimolar reactants (1:1 molar ratio).
  • Catalytic Conditions : 10 wt% catalyst, 1-hour reaction time.
  • Purification : Ice-water quenching followed by recrystallization in aqueous acetic acid.
    Yield optimization may require adjusting solvent polarity (e.g., DMF for polar intermediates) or temperature gradients to minimize by-products. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :
  • ¹H/¹³C NMR : Expect aromatic proton signals near δ 7.5–8.5 ppm (4-nitrophenyl group) and alkoxy protons (butoxy) at δ 3.5–4.5 ppm. Tetrazole ring protons may appear as a singlet near δ 9–10 ppm ().
  • IR Spectroscopy : Key peaks include N–H stretching (~3400 cm⁻¹ for tetrazole), C–O–C (butoxy, ~1250 cm⁻¹), and NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹) .
  • HRMS : Use ESI+ mode; calculate exact mass (C₁₁H₁₂N₅O₃: theoretical [M+H⁺] = 262.0936) to confirm molecular ion peaks .

Q. What safety precautions are essential when handling nitroaromatic tetrazole derivatives?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
  • Ventilation : Use fume hoods to prevent inhalation of nitroaromatic vapors.
  • Storage : Store in airtight containers away from heat and light to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound using SHELX programs?

  • Methodological Answer :
  • Data Collection : Use high-resolution X-ray diffraction (e.g., Cu-Kα radiation) to minimize errors.
  • SHELXL Refinement : Apply restraints for disordered butoxy chains and anisotropic displacement parameters for nitro groups. highlights new SHELXL features like TWIN/BASF commands for handling twinned crystals.
  • Validation Tools : Use PLATON to check for missed symmetry or hydrogen-bonding inconsistencies. Cross-validate with DFT-optimized geometries ().

Q. What computational methods (e.g., DFT) are suitable for studying its electronic properties, and how do they correlate with experimental findings?

  • Methodological Answer :
  • DFT Setup : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate HOMO-LUMO gaps to predict reactivity (e.g., nitro group as electron-withdrawing moiety).
  • NBO Analysis : Quantify hyperconjugation effects between the tetrazole ring and substituents.
  • Correlation with Experiment : Compare calculated IR/NMR spectra with experimental data ().

Q. How to analyze unexpected by-products during synthesis, and what strategies mitigate their formation?

  • Methodological Answer :
  • By-Product Identification : Use LC-MS or GC-MS to detect impurities. For example, reports a triazine by-product (m/z 536.4) from tetrazole dimerization.
  • Mitigation Strategies :
  • Lower reaction temperatures to reduce side reactions.
  • Introduce scavengers (e.g., molecular sieves) to absorb excess reagents.
  • Optimize stoichiometry to favor monofunctional products .

Q. What are the challenges in interpreting NMR spectra due to tautomerism in tetrazoles, and how can they be addressed?

  • Methodological Answer :
  • Tautomer Detection : Use variable-temperature ¹H NMR to observe proton exchange between 1H- and 2H-tetrazole tautomers.
  • 15N NMR : Assign nitrogen signals to distinguish tautomeric forms (e.g., δ ~250 ppm for N–H in 1H-tetrazole).
  • Crystallography : Resolve tautomeric states via X-ray diffraction ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.